2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-33-22-13-12-18(14-23(22)34-2)24-20(15-28)27(29)35-25-19-10-6-7-11-21(19)30(36(31,32)26(24)25)16-17-8-4-3-5-9-17/h3-14,24H,16,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVASIBRYZXLPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (often referred to as "the compound") is a member of the benzothiazine family, known for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, with a focus on its biological activity as supported by current research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a complex arrangement that includes a benzothiazine core with additional functional groups that may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific methodologies can vary but generally follow established protocols for synthesizing benzothiazine derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazine derivatives. For instance, compounds structurally related to the target compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells such as A431 and A549 .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| 4i | HOP-92 | 1.8 | Apoptosis induction |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties . Research indicates that benzothiazole derivatives can decrease pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests a potential role in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Benzothiazine derivatives have been studied for their neuroprotective effects , particularly in models of neurodegenerative diseases. The inhibition of monoamine oxidase (MAO) has been linked to neuroprotection; compounds similar to the target compound have shown promising results in inhibiting both MAO-A and MAO-B isoforms .
Study on Anticancer Activity
In a recent study focusing on the anticancer activity of benzothiazine derivatives, researchers synthesized several analogs and evaluated their effects on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that modifications to the benzothiazine nucleus could enhance anticancer activity significantly .
Neuroprotective Study
A study investigating the neuroprotective effects of benzothiazine derivatives found that certain compounds could effectively inhibit MAO activity in vitro. These findings suggest that the target compound may also possess similar neuroprotective capabilities .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine derivatives exhibit promising antitumor properties.
Key Findings:
- Cytotoxicity Testing: In vitro assays against various cancer cell lines (e.g., A549 for lung cancer) demonstrated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM.
- Mechanism of Action: The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.
Case Study:
A study evaluated the effects of structural modifications on antitumor efficacy. The presence of specific functional groups enhanced activity significantly in two-dimensional cell cultures compared to three-dimensional cultures.
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 6.26 |
| HCC827 | 12.34 |
| NCI-H358 | 20.46 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated extensively.
Research Insights:
- Bacterial Strains Tested: Various derivatives showed significant activity against Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial action is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Key Findings:
In vitro studies indicated potent antibacterial effects with minimal toxicity towards human cells, suggesting a viable therapeutic window for developing new antimicrobial agents based on this scaffold.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 30 μg/mL |
Interaction with Cholinesterases
Cholinesterase inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. The interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored.
Preliminary Findings:
Modifications in the structure can lead to varying degrees of inhibition against these enzymes.
| Enzyme Type | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 45% |
| Butyrylcholinesterase | 30% |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s biological activity and physicochemical properties are influenced by substituents at positions 4 and 5. Below is a comparison with structurally related analogs:
Key Observations:
Substituent Effects on MAO Inhibition: Electron-donating groups (e.g., methoxy at R2) correlate with MAO-A selectivity (e.g., compound 7q, ). Benzyl vs. Halogenated R2 Groups: Bromine or fluorine at R2 (as in ) may increase lipophilicity, affecting blood-brain barrier penetration.
Impact of 3,4-Dimethoxyphenyl (Target Compound): The dual methoxy groups provide strong electron-donating effects, which could enhance π-π stacking or hydrogen bonding in MAO active sites. This substitution pattern is distinct from mono-methoxy or halogenated analogs .
Q & A
What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is synthesized via multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, aryl aldehydes, and active methylene nitriles. Key steps include pyran ring formation and subsequent cyclization to assemble the benzothiazine core . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For example, using acetic anhydride/acetic acid mixtures under reflux improves cyclization efficiency, while sodium acetate acts as a mild base to stabilize intermediates . Yields typically range from 57% to 68% for analogous compounds, with purity verified via TLC and recrystallization .
Which spectroscopic and computational methods are most reliable for structural characterization?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming functional groups and molecular weight. For example, ¹H NMR peaks at δ 2.24–2.37 ppm correspond to methyl groups, while aromatic protons appear between δ 6.5–8.0 ppm . X-ray crystallography provides definitive 3D structural data, though computational tools like Gaussian or COMSOL Multiphysics can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
What biological activities have been reported for structurally related benzothiazine derivatives?
Basic Research Question
Analogous compounds (e.g., fluorobenzyl-substituted derivatives) exhibit antiproliferative activity against human tumor cell lines (e.g., IC₅₀ values < 10 µM in breast and lung cancer models). The 3,4-dimethoxyphenyl group may enhance DNA intercalation or kinase inhibition, though target-specific assays (e.g., topoisomerase II inhibition) are required to confirm mechanisms .
How do substituent variations (e.g., benzyl vs. fluorobenzyl) influence biological activity and solubility?
Advanced Research Question
Substituents at the 6-position (e.g., benzyl vs. 4-fluorobenzyl) modulate lipophilicity and cellular uptake. Fluorinated analogs often show improved blood-brain barrier penetration, while methoxy groups (3,4-dimethoxyphenyl) enhance π-π stacking with aromatic residues in enzyme active sites . Solubility can be optimized by introducing polar groups (e.g., -CN) or using co-solvents like DMSO/water mixtures .
What mechanistic insights explain the cyclization efficiency during synthesis?
Advanced Research Question
Cyclization is driven by nucleophilic attack of the thiazine nitrogen on the carbonyl carbon of the pyran intermediate. Density Functional Theory (DFT) studies suggest that electron-donating groups (e.g., -OCH₃) stabilize transition states, reducing activation energy . Catalysts like acetic acid protonate the carbonyl oxygen, facilitating ring closure, while elevated temperatures (80–100°C) accelerate kinetics .
How can computational modeling optimize reaction pathways or predict biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations can predict binding affinities for cancer-related proteins (e.g., EGFR or tubulin). COMSOL Multiphysics models reaction diffusion kinetics to identify optimal mixing rates or temperature gradients for scalable synthesis . QSAR models correlate substituent electronegativity with bioactivity, guiding rational design .
What strategies resolve contradictions in reported biological data across cell lines?
Advanced Research Question
Discrepancies in IC₅₀ values may arise from cell line-specific expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Validate activity using isogenic cell pairs (e.g., wild-type vs. transporter-knockout) and orthogonal assays (e.g., apoptosis via flow cytometry vs. ATP-based viability) .
How can low synthetic yields be addressed in scale-up protocols?
Advanced Research Question
Low yields (~50%) may stem from side reactions (e.g., dimerization). Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, pH). Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while continuous-flow reactors improve heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
